5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one
CAS No.: 914918-82-4
Cat. No.: VC7102499
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.121
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 914918-82-4 |
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Molecular Formula | C12H10BrNO2 |
Molecular Weight | 280.121 |
IUPAC Name | 5-bromo-1-(4-methoxyphenyl)pyridin-2-one |
Standard InChI | InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 |
Standard InChI Key | HBKACDDOQHEUKV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br |
Introduction
Structural and Chemical Identity
5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one (molecular formula: C₁₂H₁₀BrNO₂) features a pyridinone ring system, where the 2-position is oxidized to a ketone, and the 1-position is substituted with a 4-methoxyphenyl group. The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The planar aromatic systems (pyridinone and methoxyphenyl) are likely coplanar, as observed in structurally similar compounds .
Table 1: Key Identifiers of 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one
Property | Value/Description |
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Molecular Formula | C₁₂H₁₀BrNO₂ |
Product Code | PK03912E-1 |
Manufacturer | Kishida Chemical Co., Ltd. |
GHS Classification | Not classified |
The absence of GHS hazard labeling suggests low acute toxicity, though standard laboratory precautions are advised .
Synthesis and Characterization
While no direct synthesis route for this compound is documented in the provided sources, analogous methodologies for brominated pyridines offer plausible strategies. A two-step approach could involve:
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Nucleophilic Substitution: Reacting 5-bromopyridin-2(1H)-one with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This method, exemplified in the synthesis of triazolopyrazinone derivatives , employs palladium catalysts (e.g., Pd-PEPPSI) and aryl halides to form carbon-carbon bonds.
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Cyclization: Alternative routes may involve condensation reactions between 4-methoxyaniline and a brominated pyranone precursor, facilitated by coupling agents like HATU or EDCI .
Characterization Data
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Spectroscopy: Proton nuclear magnetic resonance (¹H NMR) would reveal aromatic protons from the pyridinone (δ 6.5–8.5 ppm) and methoxyphenyl groups (δ 3.8 ppm for methoxy). Carbon-13 NMR would show carbonyl (C=O) at ~165 ppm and quaternary carbons adjacent to bromine .
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Mass Spectrometry: Expected molecular ion peak at m/z 295 (M+H⁺) with isotopic patterns indicative of bromine.
Physicochemical Properties
The bromine atom and methoxyphenyl group confer distinct properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and methoxy groups. Limited solubility in water.
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Melting Point: Estimated 180–200°C based on analogous bromopyridinones .
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Stability: Likely stable under ambient conditions but susceptible to photodegradation due to the aromatic bromine.
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 296.12 g/mol |
LogP (Lipophilicity) | ~2.5 (estimated) |
Hydrogen Bond Donors | 1 (pyridinone NH) |
Hydrogen Bond Acceptors | 3 (ketone, methoxy, pyridinone) |
Applications in Research and Industry
Brominated pyridinones serve as intermediates in pharmaceuticals and agrochemicals. For 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one:
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Pharmaceutical Intermediates: Potential building block for kinase inhibitors or antiviral agents, leveraging the pyridinone scaffold’s ability to engage in hydrogen bonding .
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Materials Science: The planar structure could facilitate π-π stacking in organic semiconductors or metal-organic frameworks (MOFs) .
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